molecular formula C20H16N2OS B2720462 (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-81-2

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2720462
CAS No.: 476668-81-2
M. Wt: 332.42
InChI Key: IBSQCIAHGPAXAH-YVLHZVERSA-N
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Description

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methoxyphenyl group, a thiazolyl group, and a tolyl group attached to an acrylonitrile moiety. It is of interest in various fields due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The thiazole derivative is then coupled with a methoxyphenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Acrylonitrile Introduction: The final step involves the Knoevenagel condensation of the thiazole derivative with an aldehyde to introduce the acrylonitrile moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the acrylonitrile group can yield primary amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential antimicrobial and anticancer properties.
  • Used in the design of enzyme inhibitors.

Industry:

  • Utilized in the development of organic semiconductors and photovoltaic materials.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The methoxyphenyl and thiazole groups can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby inhibiting their function. The acrylonitrile moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the tolyl group, which may affect its biological activity and physical properties.

    (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Contains a para-tolyl group instead of a meta-tolyl group, which can influence its reactivity and interaction with biological targets.

Uniqueness:

  • The presence of the methoxyphenyl, thiazolyl, and m-tolyl groups in (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile provides a unique combination of electronic and steric properties, making it distinct in its reactivity and potential applications compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-5-3-6-15(9-14)10-17(12-21)20-22-19(13-24-20)16-7-4-8-18(11-16)23-2/h3-11,13H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQCIAHGPAXAH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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